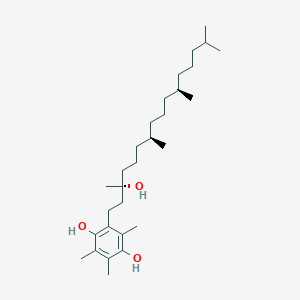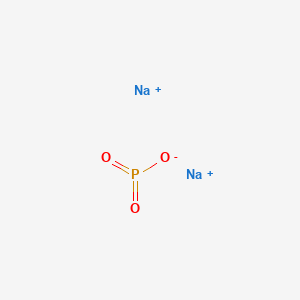
Osmium(4+);oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium(IV) oxide, commonly known as osmium tetroxide, is a chemical compound with the formula OsO₄. It is a highly volatile and toxic compound that is widely used in various scientific and industrial applications. Osmium tetroxide is known for its strong oxidizing properties and its ability to stain biological tissues, making it a valuable tool in electron microscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Osmium tetroxide can be synthesized through the direct oxidation of osmium metal. The reaction typically involves heating osmium in the presence of oxygen at elevated temperatures: [ \text{Os} + 2 \text{O}_2 \rightarrow \text{OsO}_4 ]
Another method involves the oxidation of osmium salts with concentrated nitric acid: [ \text{OsCl}_3 + 4 \text{HNO}_3 \rightarrow \text{OsO}_4 + 3 \text{HCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, osmium tetroxide is often produced as a byproduct during the extraction and refining of platinum group metals. The process involves the oxidation of osmium-containing residues with nitric acid or chlorine gas, followed by the distillation of the volatile osmium tetroxide.
Chemical Reactions Analysis
Types of Reactions
Osmium tetroxide undergoes several types of chemical reactions, including:
Oxidation: Osmium tetroxide is a powerful oxidizing agent and can oxidize a variety of organic and inorganic compounds.
Reduction: It can be reduced to osmium dioxide (OsO₂) or osmium metal (Os) under certain conditions.
Substitution: Osmium tetroxide can form complexes with various ligands, leading to substitution reactions.
Common Reagents and Conditions
-
Oxidation of Alkenes: : Osmium tetroxide is commonly used to dihydroxylate alkenes, forming vicinal diols. This reaction typically requires a catalytic amount of osmium tetroxide and a stoichiometric oxidant such as hydrogen peroxide or N-methylmorpholine N-oxide. [ \text{RCH=CHR’} + \text{OsO}_4 \rightarrow \text{RCHOH-CHOHR’} ]
-
Reduction: : Osmium tetroxide can be reduced using reducing agents such as hydrogen gas or sodium bisulfite. [ \text{OsO}_4 + 4 \text{H}_2 \rightarrow \text{Os} + 4 \text{H}_2\text{O} ]
Major Products Formed
The major products formed from the reactions of osmium tetroxide include vicinal diols from alkene oxidation and osmium dioxide or osmium metal from reduction reactions.
Scientific Research Applications
Osmium tetroxide has a wide range of scientific research applications, including:
Electron Microscopy: It is used as a staining agent to provide contrast in biological samples, allowing for detailed imaging of cellular structures.
Organic Synthesis: Osmium tetroxide is used in the dihydroxylation of alkenes to produce vicinal diols, which are important intermediates in organic synthesis.
Catalysis: Osmium compounds, including osmium tetroxide, are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biomedical Research: Osmium tetroxide is used in the study of cellular and molecular biology due to its ability to fix and stain biological tissues.
Mechanism of Action
The mechanism of action of osmium tetroxide involves its strong oxidizing properties. In biological applications, it reacts with unsaturated lipids in cell membranes, forming stable adducts that provide contrast in electron microscopy. In organic synthesis, osmium tetroxide forms a cyclic osmate ester intermediate with alkenes, which is then hydrolyzed to produce vicinal diols.
Comparison with Similar Compounds
Osmium tetroxide is unique among osmium compounds due to its high oxidation state (+8) and its volatility. Similar compounds include:
Ruthenium tetroxide (RuO₄): Similar in structure and reactivity to osmium tetroxide, but less commonly used due to its higher cost and lower availability.
Platinum tetroxide (PtO₄): Another high oxidation state compound, but less stable and less commonly used in practical applications.
Osmium tetroxide stands out for its strong oxidizing properties, making it a valuable tool in both scientific research and industrial applications.
Properties
IUPAC Name |
osmium(4+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Os/q2*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPIBBXHTZPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Os+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Os |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923354 |
Source


|
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-02-1 |
Source


|
| Record name | Osmium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)






